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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of

NDI-091143, a potent and highly selective allosteric inhibitor of human ATP-citrate lyase

(ACLY). The document details the molecular interactions, kinetic properties, and cellular effects

of this compound, supported by quantitative data, detailed experimental protocols, and visual

representations of key pathways and workflows.

Core Mechanism of Action: Allosteric Inhibition of a
Central Metabolic Enzyme
NDI-091143 distinguishes itself as a low nanomolar inhibitor of human ATP-citrate lyase

(ACLY), a crucial enzyme that links carbohydrate and lipid metabolism.[1][2] ACLY catalyzes

the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a pivotal

step in de novo lipogenesis and cholesterol biosynthesis.[3][4]

Unlike competitive inhibitors that directly target the active site, NDI-091143 employs an

allosteric mechanism.[1][2] It binds to a distinct, largely hydrophobic cavity adjacent to the

citrate-binding site on the ACLY enzyme.[1][5] This binding event induces significant

conformational changes within the enzyme's citrate domain, which indirectly but effectively

disrupts the binding and proper recognition of the citrate substrate.[1][6][7] This novel

mechanism of action confers high potency and selectivity to NDI-091143.
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The functional consequence of this allosteric inhibition is a competitive inhibition pattern with

respect to the citrate substrate.[8] However, kinetic studies have revealed non-competitive

kinetics relative to ATP and mixed-type non-competitive kinetics in relation to CoA.[3]

Quantitative Inhibitory Profile
The potency of NDI-091143 has been rigorously quantified through various biochemical

assays. The following table summarizes the key inhibitory constants.

Parameter Value Assay Method Reference

IC50 2.1 ± 0.3 nM ADP-Glo Assay [8][9]

4.8 ± 0.05 nM
Coupled Enzyme

Assay
[3]

Ki 7.0 ± 0.8 nM (vs. Citrate) [8][9]

Kd 2.2 ± 1.4 nM
Surface Plasmon

Resonance (SPR)
[6][7]

Signaling Pathway and Metabolic Impact
The inhibition of ACLY by NDI-091143 has significant downstream effects on cellular

metabolism. By blocking the production of cytosolic acetyl-CoA, NDI-091143 effectively curtails

the building blocks required for fatty acid and cholesterol synthesis. This makes it a promising

candidate for therapeutic intervention in metabolic diseases such as dyslipidemia and hepatic

steatosis, as well as in oncology, where cancer cells often exhibit a high dependency on de

novo lipogenesis for their proliferation.[1][10]
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Figure 1: NDI-091143 inhibits ACLY, blocking acetyl-CoA production.

Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the

mechanism of action of NDI-091143.

ADP-Glo™ Kinase Assay for IC50 Determination
This assay quantifies ACLY activity by measuring the amount of ADP produced.

Protocol:

Reaction Setup: A master mix is prepared containing 5x Kinase assay buffer, 500 µM ATP, 10

mM Coenzyme A, and 10 mM Sodium Citrate in distilled water.[8]

Inhibitor Preparation: NDI-091143 is serially diluted to various concentrations.

Enzyme Addition: Purified recombinant human ACLY enzyme is diluted in 1x Kinase assay

buffer.[8]

Reaction Initiation: The reaction is initiated by adding the diluted ACLY enzyme to wells

containing the master mix and the inhibitor. The final reaction volume is typically 25 µL.
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Incubation: The reaction is allowed to proceed for 45-60 minutes at 30°C.[8][10]

ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to terminate

the enzymatic reaction and deplete the remaining ATP. This is followed by a 40-minute

incubation at room temperature.[11][12]

ADP Detection: Kinase Detection Reagent is added to convert ADP to ATP and generate a

luminescent signal via a luciferase reaction. The plate is incubated for another 30-60 minutes

at room temperature.[12][13]

Data Acquisition: Luminescence is measured using a plate reader. The IC50 value is

determined by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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